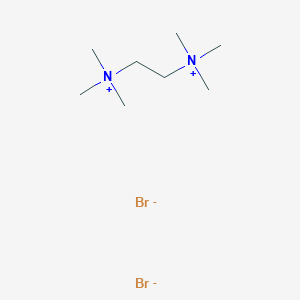
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two ammonium groups, each substituted with three methyl groups, making it a highly methylated derivative of ethane-1,2-diamine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide typically involves the methylation of ethane-1,2-diamine. The process can be carried out using methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually performed under reflux conditions to ensure complete methylation of the amine groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions, such as chloride or sulfate, through ion exchange reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the highly methylated nature of the amine groups makes it relatively resistant to oxidation.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution: Reagents such as silver nitrate can be used to facilitate the exchange of bromide ions with other anions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Complexation: Metal salts such as zinc chloride or copper sulfate can be used to form complexes with the compound.
Major Products
Substitution: Products include the corresponding chloride or sulfate salts.
Oxidation: Oxidation products may include N-oxides, depending on the reaction conditions.
Complexation: Metal complexes with varying stoichiometries, depending on the metal ion and reaction conditions.
科学的研究の応用
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: The compound is used in the formulation of disinfectants and sanitizers, leveraging its antimicrobial properties.
作用機序
The mechanism of action of N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide involves its interaction with cell membranes. The positively charged ammonium groups interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. In drug delivery, the compound forms complexes with drugs, enhancing their solubility and facilitating their transport across biological membranes.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A related compound with two methyl groups on each nitrogen atom.
N,N-Dimethylethylenediamine: A compound with one methyl group on each nitrogen atom.
Hexamethylenetetramine: A compound with a different structure but similar applications in antimicrobial formulations.
Uniqueness
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide is unique due to its high degree of methylation, which enhances its stability and resistance to oxidation. This makes it particularly useful in applications where stability under harsh conditions is required.
特性
CAS番号 |
63296-40-2 |
|---|---|
分子式 |
C8H22Br2N2 |
分子量 |
306.08 g/mol |
IUPAC名 |
trimethyl-[2-(trimethylazaniumyl)ethyl]azanium;dibromide |
InChI |
InChI=1S/C8H22N2.2BrH/c1-9(2,3)7-8-10(4,5)6;;/h7-8H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
DAYDMCVTZCGPET-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CC[N+](C)(C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


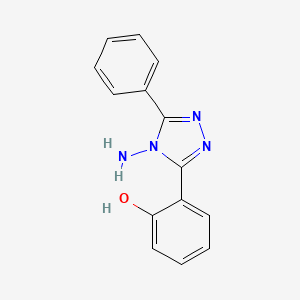

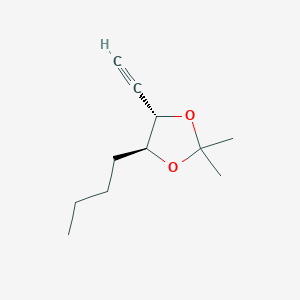
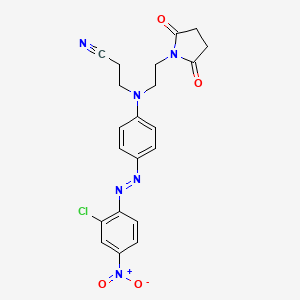
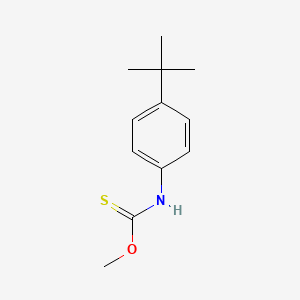
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
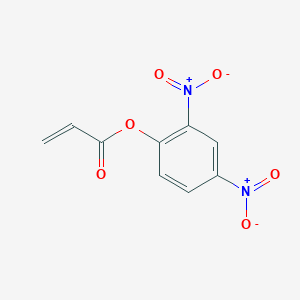
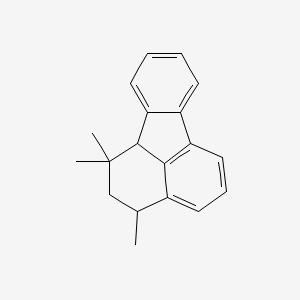
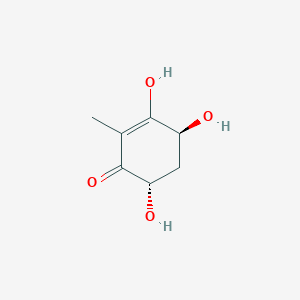
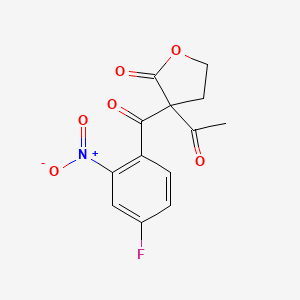
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)

![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
